2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride
Overview
Description
“2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride” is a chemical compound . It has been mentioned in the context of designing and synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis process typically involves various chemical reactions and the use of catalysts .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the melting point, density, and solubility of the compounds can be determined .Scientific Research Applications
Drug Designing
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Synthesis of Various Piperidine Derivatives
The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Factor IIa Inhibition
A line of 4-(piperidin-1-yl)pyridine derivatives were synthesized and exhibited strong factor IIa inhibition and showed good anticoagulant effect .
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Multicomponent Reactions
Piperidines are used in multicomponent reactions, which are a type of chemical reaction in which three or more reactants combine to form a product .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
The compound’s influence on these pathways and their downstream effects would need to be determined through additional research .
Pharmacokinetics
These properties, which impact the bioavailability of the compound, would need to be assessed through further studies .
Result of Action
Additional research would be necessary to describe these effects .
Action Environment
Further investigation would be required to understand these influences .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(6-piperidin-1-ylpyridin-3-yl)propanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.2ClH/c1-10(14)13(18)16-11-5-6-12(15-9-11)17-7-3-2-4-8-17;;/h5-6,9-10H,2-4,7-8,14H2,1H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWOTYWVUKEAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=C(C=C1)N2CCCCC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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